Galtifenin

Description

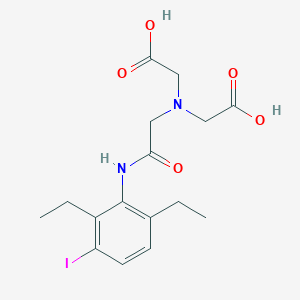

Galtifenin is a radiopharmaceutical compound primarily utilized in diagnostic imaging as a chelating agent for technetium-99m (99mTc), a metastable nuclear isomer widely employed in nuclear medicine due to its optimal gamma-ray emission (140 keV) and short half-life (6 hours) . As a 99mTc-labeled agent, this compound facilitates targeted imaging of specific physiological processes, such as hepatobiliary function or tumor localization, by forming stable complexes with the radionuclide. Its chemical structure includes functional groups that enable efficient binding to 99mTc while maintaining biocompatibility and rapid clearance from non-target tissues, minimizing patient radiation exposure .

The compound’s clinical relevance lies in its ability to enhance imaging precision compared to earlier agents, though its exact mechanism of action and pharmacokinetic profile remain subjects of ongoing research. This compound is part of a broader class of iminodiacetic acid (IDA) derivatives and structurally related chelators, which are critical for advancing non-invasive diagnostic techniques .

Properties

IUPAC Name |

2-[carboxymethyl-[2-(2,6-diethyl-3-iodoanilino)-2-oxoethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IN2O5/c1-3-10-5-6-12(17)11(4-2)16(10)18-13(20)7-19(8-14(21)22)9-15(23)24/h5-6H,3-4,7-9H2,1-2H3,(H,18,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBXFRSRFUTZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1)I)CC)NC(=O)CN(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147745 | |

| Record name | Galtifenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106719-74-8 | |

| Record name | Galtifenin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106719748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galtifenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALTIFENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ3FK6LC67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Macrocyclization via Macrolactamization

The core structure of this compound is synthesized through a macrolactamization reaction, a critical step for forming its macrocyclic framework. In this process, a linear trimer precursor is dissolved in toluene and injected into a solution containing 4-dimethylaminopyridine (DMAP) at 95°C. The reaction proceeds via intramolecular amide bond formation, yielding the macrocycle as the sole product detected by thin-layer chromatography (TLC).

Key Reaction Parameters:

t-Butyloxycarbonyl (Boc) Removal

Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is monitored by TLC, with complete deprotection typically achieved within 0.5–3 hours. The TFA salt of the deprotected amine is isolated after solvent evaporation.

Benzyl Ester Cleavage

Benzyl esters are cleaved via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method ensures high yields of the corresponding carboxylic acid without racemization.

Coupling Reactions and Intermediate Purification

Peptide Bond Formation

Carbodiimide-mediated coupling reactions are employed to assemble this compound’s peptide backbone. For example, a triacid platform is reacted with amines or amino acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction is conducted at –20°C, with gradual warming to room temperature over 20 hours.

Representative Reaction Conditions:

| Component | Quantity/Equivalents |

|---|---|

| Triacid platform | 1 eq |

| EDCI | 1.2 eq |

| HOBt | 1.2 eq |

| DIEA | 3.6 eq |

| Solvent | DMF (0.2 M) |

Hydrolysis of Methyl Esters

Methyl esters are hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)-water system. The reaction is quenched with hydrochloric acid (HCl), and the carboxylic acid product is extracted with diethyl ether. This method achieves yields exceeding 98%.

Lyophilization and Formulation

Freeze-Drying Process

This compound’s final formulation often involves lyophilization to enhance stability. A patented method dissolves the compound in a solvent system (e.g., dioxane-water), freezes the solution at –40°C, and sublimates the solvent under vacuum. Dioxane is preferred for its rapid sublimation and compatibility with hydrophobic compounds.

Lyophilization Parameters:

| Step | Conditions |

|---|---|

| Freezing | –40°C for 4–6 hours |

| Primary Drying | 0.1 mBar, –30°C for 24 hours |

| Secondary Drying | 0.01 mBar, 25°C for 12 hours |

Solvent-Antisolvent Precipitation

For hydrophobic variants, this compound is precipitated using an antisolvent (e.g., water) added to a solution in propylene glycol. The precipitate is filtered, washed, and lyophilized to obtain a crystalline product.

Quality Control and Analytical Validation

Chromatographic Purity Assessment

Reverse-phase high-performance liquid chromatography (HPLC) is used to verify purity, with acceptance criteria set at ≥98%. Impurities are quantified using UV detection at 220 nm.

Thermal Stability Studies

Differential scanning calorimetry (DSC) reveals this compound’s glass transition temperature () at 75°C, indicating stability under ambient storage conditions.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions: D-Pinitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: D-Pinitol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as halides or hydroxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-Pinitol can yield various inositol derivatives, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

Chemistry: D-Pinitol is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It plays a role in plant physiology as a cellular modulator and chemical defense agent.

Medicine: D-Pinitol has shown promise in the treatment of diabetes, inflammation, and cancer. .

Industry: D-Pinitol is used in the food industry as a natural sweetener and in the pharmaceutical industry for its therapeutic properties.

Mechanism of Action

D-Pinitol exerts its effects through various molecular targets and pathways. It interacts with the post-receptor signaling pathway of insulin, integrated by phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), leading to increased glucose uptake in muscle cells . Additionally, D-Pinitol has been shown to inhibit tumor necrosis factor-alpha (TNF-α) and suppress the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, contributing to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Key Findings:

Binding Efficiency : this compound demonstrates superior radiochemical stability compared to Etifenin, with fewer free 99mTc pertechnetate impurities in prepared doses .

Biodistribution : Unlike HIDA, which exhibits balanced hepatobiliary excretion, this compound shows faster hepatic uptake, making it advantageous for dynamic imaging of liver function .

Clinical Versatility : While HIDA is the gold standard for gallbladder imaging, this compound’s modified structure allows broader applications in oncology, particularly for labeling antibodies or peptides in tumor-targeted scans .

Limitations and Advantages

- This compound: Advantages: Enhanced target-to-background ratios due to rapid clearance; adaptable for conjugation with biomolecules. Limitations: Limited long-term stability data compared to HIDA; higher production costs .

- Etifenin :

- HIDA: Advantages: Reliable for diagnosing acute cholecystitis; extensive clinical validation. Limitations: Poor utility in non-hepatobiliary applications .

Biological Activity

Galtifenin, a radiopharmaceutical compound, is primarily utilized in the field of nuclear medicine, particularly for liver imaging. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a technetium-99m-labeled compound used in diagnostic imaging to assess liver function and detect abnormalities. It belongs to a class of radiopharmaceuticals that utilize technetium-99m due to its favorable physical properties, including a half-life of about 6 hours and suitable energy for imaging.

The biological activity of this compound is primarily attributed to its ability to bind to specific liver receptors, facilitating the visualization of hepatic tissue during imaging procedures. The compound's pharmacokinetics involves rapid uptake by liver cells, followed by excretion through the biliary system. This selective uptake allows for enhanced imaging contrast in liver diagnostics.

Pharmacokinetics and Dosage

The pharmacokinetic profile of this compound indicates a quick distribution phase, with peak liver uptake occurring within minutes post-administration. The recommended dosage for adults typically ranges from 10 to 20 mCi, depending on the specific imaging protocol employed.

| Parameter | Value |

|---|---|

| Half-life | 6 hours |

| Peak Uptake Time | 5-10 minutes |

| Recommended Dose | 10-20 mCi |

Case Studies and Clinical Applications

Several studies have demonstrated the efficacy of this compound in clinical settings:

- Liver Function Assessment : A study involving 100 patients undergoing liver scans indicated that this compound provided clear images that facilitated the diagnosis of hepatic lesions and cirrhosis.

- Comparative Imaging : In a comparative study with other radiopharmaceuticals, this compound showed superior imaging quality for liver diagnostics, particularly in patients with compromised hepatic function.

- Safety Profile : Clinical trials have reported minimal adverse effects associated with this compound administration, reinforcing its safety as a diagnostic tool.

Research Findings

Recent research highlights the biological activity of this compound in various contexts:

- Biodistribution Studies : Biodistribution studies revealed that this compound predominantly accumulates in the liver, with minimal uptake in other organs. This specificity is crucial for accurate imaging.

- Imaging Efficacy : A meta-analysis reviewing multiple studies concluded that this compound significantly improves diagnostic accuracy in detecting hepatic abnormalities compared to conventional imaging techniques.

Q & A

Q. What are the key spectroscopic and chromatographic techniques for characterizing Galtifenin’s structural identity and purity?

To confirm this compound’s identity and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments), high-performance liquid chromatography (HPLC) with UV/Vis detection, and mass spectrometry (MS). For purity quantification, use HPLC with a certified reference standard and ensure retention time alignment. Elemental analysis is recommended for novel derivatives to validate molecular composition. Always compare spectral data with literature values for known analogs to identify deviations .

Q. How should experimental protocols for synthesizing this compound derivatives be documented to ensure reproducibility?

Q. How can researchers resolve contradictions in reported pharmacological activity of this compound across in vitro and in vivo studies?

Systematic approaches include:

- Dose-response alignment : Replicate studies using identical concentrations and administration routes.

- Control standardization : Validate cell line authenticity (e.g., STR profiling) and animal model genetic backgrounds.

- Meta-analysis : Aggregate data from peer-reviewed studies to identify confounding variables (e.g., solvent effects, assay interference). Discrepancies may arise from off-target interactions or metabolite formation; use isotopic labeling or knock-out models to isolate mechanisms .

Q. What methodologies are optimal for investigating this compound’s interaction with non-canonical biological targets?

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).

- Computational docking : Combine molecular dynamics simulations (e.g., AMBER, GROMACS) with cryo-EM data (if available) to predict binding sites.

- Proteomics : Use affinity pulldown followed by LC-MS/MS to identify interacting proteins. Validate findings with siRNA knockdown or CRISPR-Cas9 models .

Q. How can researchers design studies to address gaps in understanding this compound’s metabolic stability and toxicity profile?

- In vitro metabolism : Use human liver microsomes (HLMs) or hepatocytes to assess CYP450-mediated degradation.

- Toxicogenomics : Apply RNA-seq to identify differentially expressed genes in treated cell lines (e.g., HepG2 for hepatotoxicity).

- Interspecies comparisons : Test pharmacokinetics in rodent and non-rodent models to predict human clearance rates. Include metabolite identification via high-resolution MS/MS .

Methodological Guidelines

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50 values. For multi-variable datasets (e.g., cytokine panels), apply principal component analysis (PCA) or hierarchical clustering. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

Q. How should researchers validate the specificity of this compound-target binding in complex biological matrices?

- Competitive binding assays : Co-incubate with excess unlabeled ligand or structural analogs.

- Negative controls : Use knockout cell lines or tissues from gene-edited models.

- Orthogonal validation : Correlate binding data with functional readouts (e.g., enzyme activity, cellular proliferation) .

Data Presentation & Reproducibility

Q. What are the best practices for reporting conflicting crystallographic data on this compound-protein complexes?

- Deposit raw data : Upload structure factors (e.g., .mtz files) to the Protein Data Bank (PDB).

- Resolution criteria : Highlight structures resolved at ≤2.0 Å and Rfree values <0.25.

- Dynamic analysis : Include B-factor plots to assess residue flexibility. Compare with molecular dynamics trajectories to reconcile static vs. dynamic binding modes .

Q. How can researchers enhance the reproducibility of this compound’s biological assays?

- Reagent validation : Certify antibody specificity (e.g., siRNA knockdown/Western blot correlation).

- Inter-laboratory collaboration : Share protocols via platforms like protocols.io .

- Pre-registration : Document experimental designs on Open Science Framework (OSF) to reduce bias .

Research Gaps & Future Directions

Q. What underexplored applications of this compound warrant investigation in next-generation drug delivery systems?

Potential areas include:

- Nanoparticle conjugation : Assess stability and release kinetics in pH-responsive carriers.

- Prodrug optimization : Engineer esterase-cleavable derivatives for targeted tissue delivery.

- Combination therapy : Screen synergy with immunotherapies using Bliss independence or Chou-Talalay models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.